molecular formula C6H8ClN3O2S B2353981 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate CAS No. 343373-90-0

2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Cat. No.: B2353981
CAS No.: 343373-90-0
M. Wt: 221.66
InChI Key: FXBAKRRCQCXIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a chemical compound with the molecular formula C6H8ClN3O2S and a molecular weight of 221.66 g/mol This compound is known for its unique structure, which includes a thiadiazole ring, a chloroethyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-amine with chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted carbamate, while oxidation of the thiadiazole ring could produce sulfoxides or sulfones .

Scientific Research Applications

2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroethyl N-(4-nitro-1,2,3-thiadiazol-5-yl)carbamate
  • 2-chloroethyl N-(4-ethyl-1,2,3-thiadiazol-5-yl)carbamate
  • 2-chloroethyl N-(4-phenyl-1,2,3-thiadiazol-5-yl)carbamate

Uniqueness

2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is unique due to the presence of the 4-methyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to other similar compounds .

Properties

IUPAC Name

2-chloroethyl N-(4-methylthiadiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2S/c1-4-5(13-10-9-4)8-6(11)12-3-2-7/h2-3H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBAKRRCQCXIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)NC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.